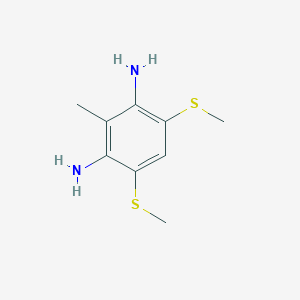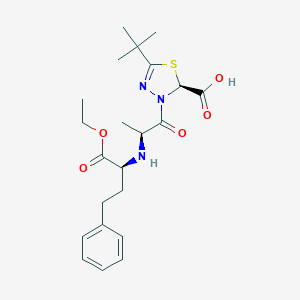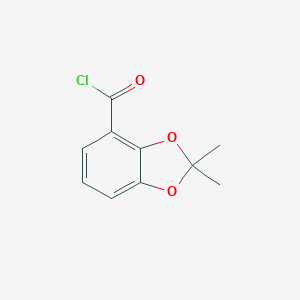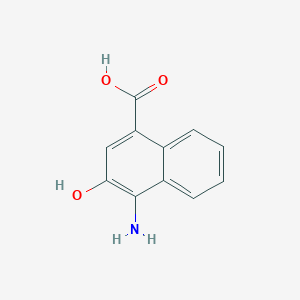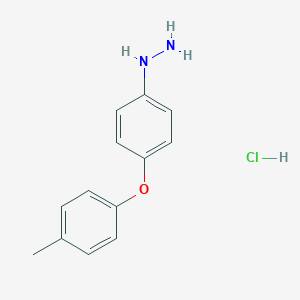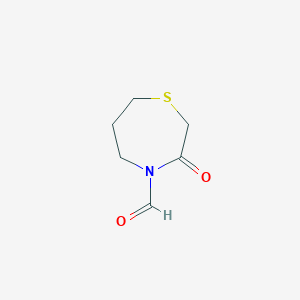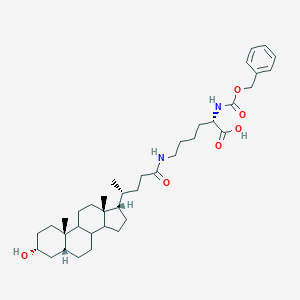![molecular formula C8H14N2O B034340 octahydro-1H-pyrrolo[1,2-a][1,4]diazepin-1-one CAS No. 109324-81-4](/img/structure/B34340.png)
octahydro-1H-pyrrolo[1,2-a][1,4]diazepin-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Octahydro-1H-pyrrolo[1,2-a][1,4]diazepin-1-one: is a heterocyclic compound with the molecular formula C8H14N2O It is characterized by a fused ring system consisting of a pyrrolo and diazepin moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of octahydro-1H-pyrrolo[1,2-a][1,4]diazepin-1-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 1,2-diamines with cyclic ketones. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure conditions to ensure the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions: Octahydro-1H-pyrrolo[1,2-a][1,4]diazepin-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs with different functional groups.
Substitution: Substitution reactions can introduce various substituents onto the ring system, modifying its chemical properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Halogenating agents, alkylating agents, and acylating agents are commonly employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution can introduce various functional groups, leading to a diverse range of compounds.
Scientific Research Applications
Chemistry: In chemistry, octahydro-1H-pyrrolo[1,2-a][1,4]diazepin-1-one is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.
Biology: In biological research, this compound is studied for its potential biological activities. It may serve as a lead compound in the development of new drugs or as a tool for studying biological processes.
Medicine: In medicine, this compound and its derivatives are investigated for their potential therapeutic applications. They may exhibit pharmacological activities such as antimicrobial, antiviral, or anticancer properties.
Industry: In the industrial sector, this compound is used in the development of new materials and as a precursor for the synthesis of various industrial chemicals.
Mechanism of Action
The mechanism of action of octahydro-1H-pyrrolo[1,2-a][1,4]diazepin-1-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.
Comparison with Similar Compounds
Pyrrolo[1,2-a]quinolines: These compounds share a similar fused ring system and exhibit diverse biological activities.
Indolizines: Indolizines are structurally related and serve as precursors for various alkaloids with significant biological properties.
Pyrrolo[1,2-a]quinoxalines: These compounds also feature a fused ring system and are studied for their potential therapeutic applications.
Uniqueness: Octahydro-1H-pyrrolo[1,2-a][1,4]diazepin-1-one is unique due to its specific ring fusion and the presence of both pyrrolo and diazepin moieties. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
2,3,4,5,7,8,9,9a-octahydropyrrolo[1,2-a][1,4]diazepin-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O/c11-8-7-3-1-5-10(7)6-2-4-9-8/h7H,1-6H2,(H,9,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XODXWMXYGYWAQL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(=O)NCCCN2C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[2-(ethylsulfanylmethyl)phenyl] N-methyl-N-nitrosocarbamate](/img/structure/B34260.png)
![Ethyl 2-[[4-(dimethylaminodiazenyl)benzoyl]amino]-3-phenylpropanoate](/img/structure/B34261.png)
![2-chloro-N-[4-(1H-indol-3-yl)-1,3-thiazol-2-yl]acetamide](/img/structure/B34265.png)
![N-[3-[bis(2-hydroxyethyl)amino]propyl]-2-(3-methylbutoxy)benzamide](/img/structure/B34268.png)
![5,8-Dimethyl-3-phenyl-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B34270.png)
